N-{(1E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide
Overview
Description
N-{(1E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, dichlorophenyl group, and methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the hydroxypropylamino group: This can be done through nucleophilic substitution reactions.
Formation of the enone moiety: This involves aldol condensation reactions.
Coupling with methoxybenzamide: This final step can be achieved through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{(1E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{(1E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{(1E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline derivatives: These compounds share the dichlorophenyl group and have similar chemical properties.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound has similar structural features and applications.
Cetylpyridinium chloride and domiphen bromide: These compounds have structural similarities and are used in related applications.
Uniqueness
N-{(1E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(E)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O5/c1-32-17-6-3-15(4-7-17)23(30)28-21(24(31)27-11-2-12-29)14-18-8-10-22(33-18)19-13-16(25)5-9-20(19)26/h3-10,13-14,29H,2,11-12H2,1H3,(H,27,31)(H,28,30)/b21-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIMGNYHPLDBNZ-KGENOOAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)NCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C(=O)NCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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